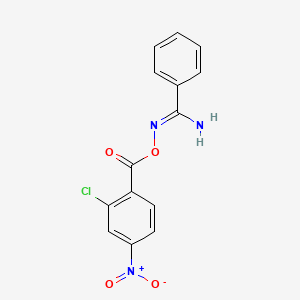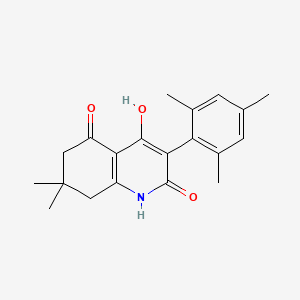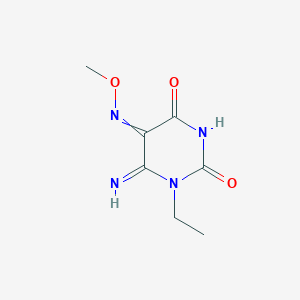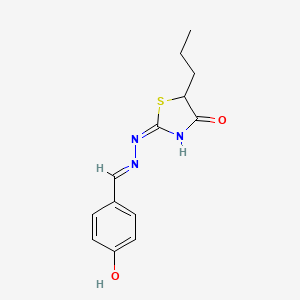
4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound that features a thiazolidine ring, a hydrazone group, and a hydroxybenzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone typically involves the reaction of 4-hydroxybenzaldehyde with a thiazolidine derivative under specific conditions. One common method includes the use of primary amines, aldehydes, and mercaptoacetic acid in a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of green chemistry, including atom economy and cleaner reaction profiles, are often employed to enhance the yield, purity, and selectivity of the product .
化学反応の分析
Types of Reactions
4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions often involve the replacement of functional groups on the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxo derivatives, while reduction can yield hydrazine derivatives .
科学的研究の応用
4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the design of dye-sensitized solar cells and other advanced materials
作用機序
The mechanism of action of 4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The thiazolidine ring and hydrazone group play crucial roles in its biological activity, often interacting with enzymes and receptors to exert antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
- 4-Hydroxybenzaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- 4-Hydroxybenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- 4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
Uniqueness
What sets 4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C13H15N3O2S |
|---|---|
分子量 |
277.34 g/mol |
IUPAC名 |
(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H15N3O2S/c1-2-3-11-12(18)15-13(19-11)16-14-8-9-4-6-10(17)7-5-9/h4-8,11,17H,2-3H2,1H3,(H,15,16,18)/b14-8+ |
InChIキー |
GDPVEXQDYWQKRY-RIYZIHGNSA-N |
異性体SMILES |
CCCC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)O)/S1 |
正規SMILES |
CCCC1C(=O)NC(=NN=CC2=CC=C(C=C2)O)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[phenyl(3-toluidino)methylene]-2-thiophenesulfonamide](/img/structure/B15284695.png)
![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-(3-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B15284708.png)
![2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B15284718.png)
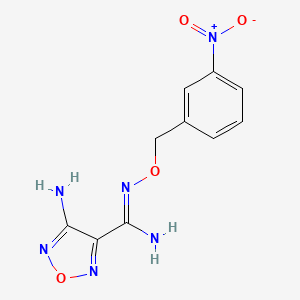
![2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol](/img/structure/B15284723.png)
![N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide](/img/structure/B15284725.png)
![2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15284728.png)
![1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate](/img/structure/B15284730.png)
![6-(Dimethylamino)-4-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[b]pyrano[2,3-d]pyridine-2,5-dione](/img/structure/B15284732.png)
![4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15284734.png)
